

A Comprehensive Technical Guide to 3-(2-Aminoethoxy)benzonitrile

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Compound of Interest

Compound Name: 3-(2-Aminoethoxy)benzonitrile

Cat. No.: B111376

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **3-(2-Aminoethoxy)benzonitrile**, a versatile bifunctional molecule of interest in medicinal chemistry and organic synthesis. This document outlines its chemical properties, synthesis, and potential applications, with a focus on data relevant to research and development.

Chemical Identity and Properties

The formal IUPAC name for the compound is **3-(2-aminoethoxy)benzonitrile**. It is characterized by a benzonitrile scaffold substituted at the meta-position with an aminoethoxy group. This structure imparts both nucleophilic (amino group) and electrophilic (nitrile group) characteristics, making it a valuable intermediate in the synthesis of more complex molecules.

Table 1: Physicochemical and Computed Properties

Property	Value	Source
IUPAC Name	3-(2-aminoethoxy)benzonitrile	-
Molecular Formula	C ₉ H ₁₀ N ₂ O	[1] [2]
Molecular Weight	162.19 g/mol	[1]
CAS Number	120351-94-2	[1]
Canonical SMILES	N#CC1=CC=CC(OCCN)=C1	[1]
InChI	InChI=1S/C9H10N2O/c10-4-5-12-9-3-1-2-8(6-9)7-11/h1-3,6H,4-5,10H2	[2]
InChIKey	XRXLMRKNZYUOND-UHFFFAOYSA-N	[2]
Topological Polar Surface Area (TPSA)	59.04 Å ²	[1]
Predicted XlogP	0.7 - 0.89578	[1] [2]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	3	[1]
Rotatable Bond Count	3	[1]
Purity	≥95% - 97%	[1]
Storage Conditions	2-8°C, protect from light	[1]

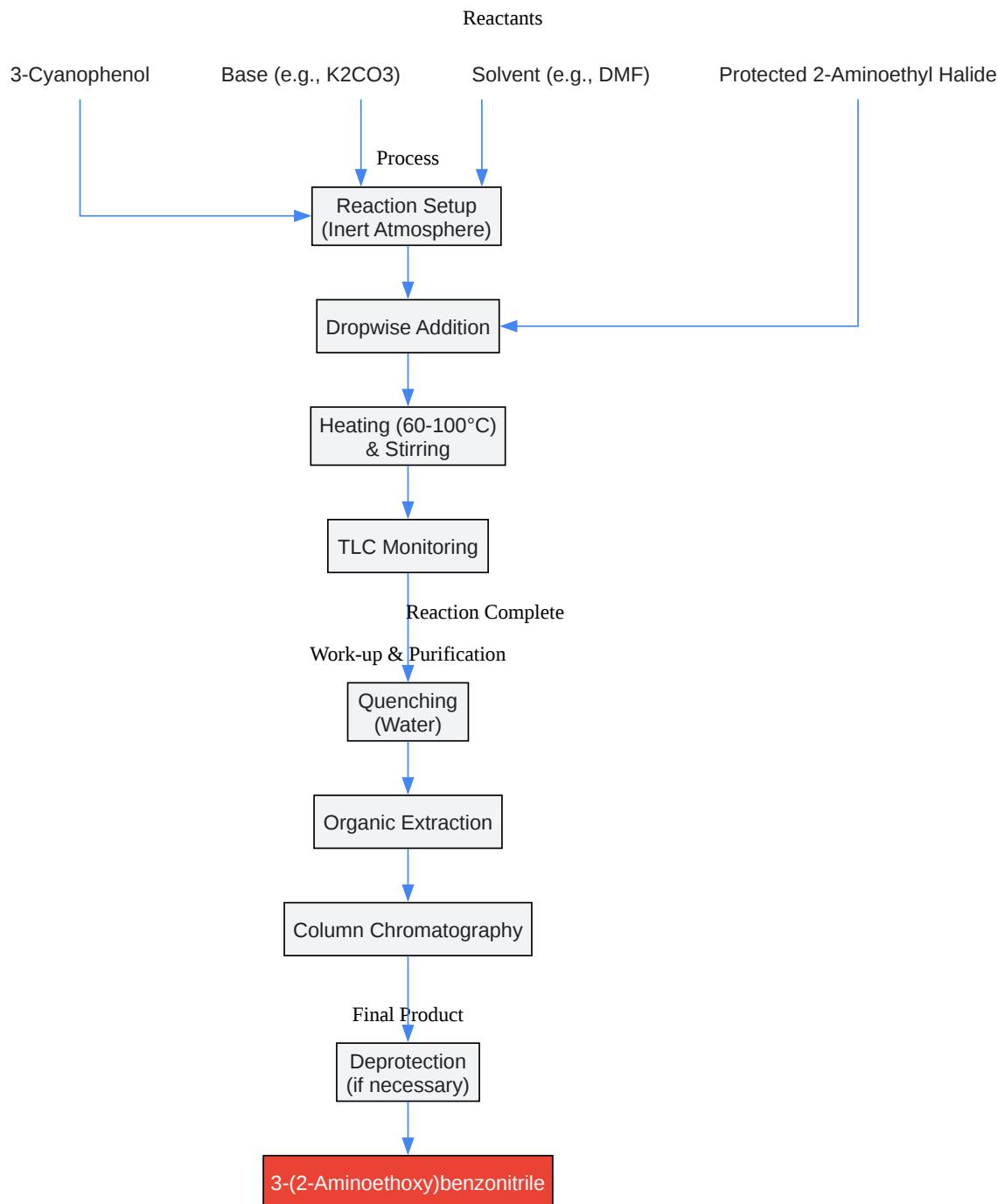
Synthesis and Experimental Protocols

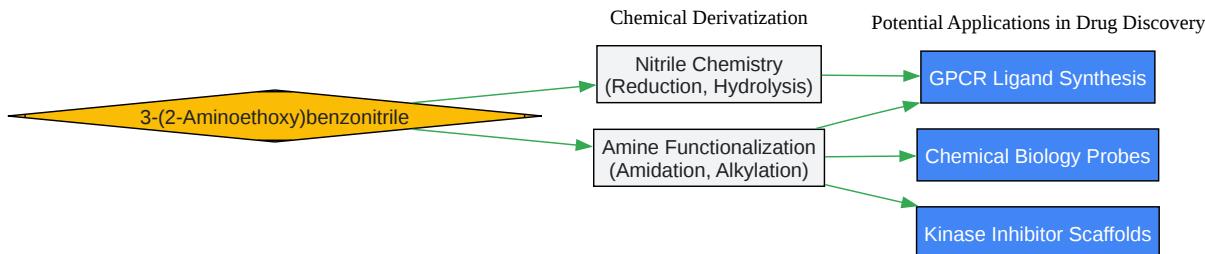
The synthesis of **3-(2-Aminoethoxy)benzonitrile** typically involves the reaction of a suitably protected ethanolamine derivative with 3-cyanophenol or a related precursor. A common synthetic strategy is the Williamson ether synthesis.

General Experimental Protocol: Williamson Ether Synthesis

This protocol describes a representative method for the synthesis of **3-(2-Aminoethoxy)benzonitrile**.

- **Reaction Setup:** A solution of 3-cyanophenol and a suitable base (e.g., potassium carbonate or sodium hydride) is prepared in an anhydrous polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, under an inert atmosphere (e.g., nitrogen or argon).
- **Addition of Alkylating Agent:** A solution of a protected 2-aminoethyl halide (e.g., N-(2-bromoethyl)phthalimide or 2-bromoethylamine hydrobromide) in the same solvent is added dropwise to the reaction mixture at room temperature.
- **Reaction Conditions:** The reaction mixture is heated to a temperature ranging from 60 to 100 °C and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
- **Purification:** The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
- **Deprotection (if necessary):** If a protected aminoethyl derivative was used, the protecting group is removed under appropriate conditions (e.g., hydrazinolysis for a phthalimide group) to yield the final product.





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